N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C16H11N5O2S. This compound is notable for its unique structure, which includes an indole moiety, a thienyl group, and a pyrazole ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Uniqueness
What sets N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE apart from similar compounds is its unique combination of an indole moiety, a thienyl group, and a pyrazole ring
Properties
Molecular Formula |
C16H11N5O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11N5O2S/c22-15(12-8-11(18-19-12)13-6-3-7-24-13)21-20-14-9-4-1-2-5-10(9)17-16(14)23/h1-8,17,23H,(H,18,19) |
InChI Key |
PQRWBAZSQJSTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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